N-(1-benzyl-4-piperidinyl)-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide

Acetylcholinesterase inhibition Molecular docking Alzheimer's disease

N-(1-Benzyl-4-piperidinyl)-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide (CAS 669727-15-5) is a synthetic quinoline-4-carboxamide derivative incorporating a benzylpiperidine substituent. It belongs to a class of compounds investigated for acetylcholinesterase (AChE) inhibition , with a molecular formula of C27H25ClN4O and a molecular weight of 456.97 g/mol.

Molecular Formula C27H25ClN4O
Molecular Weight 457.0 g/mol
Cat. No. B4274811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-4-piperidinyl)-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide
Molecular FormulaC27H25ClN4O
Molecular Weight457.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4)CC5=CC=CC=C5
InChIInChI=1S/C27H25ClN4O/c28-21-8-9-25-23(15-21)24(16-26(31-25)20-7-4-12-29-17-20)27(33)30-22-10-13-32(14-11-22)18-19-5-2-1-3-6-19/h1-9,12,15-17,22H,10-11,13-14,18H2,(H,30,33)
InChIKeyUVUCEFFMTRFLDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzyl-4-piperidinyl)-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide: Chemical Class & Basal Characterization


N-(1-Benzyl-4-piperidinyl)-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide (CAS 669727-15-5) is a synthetic quinoline-4-carboxamide derivative incorporating a benzylpiperidine substituent . It belongs to a class of compounds investigated for acetylcholinesterase (AChE) inhibition [1][2], with a molecular formula of C27H25ClN4O and a molecular weight of 456.97 g/mol .

1
AChE inhibition tool compound for SAR studies
2
N-benzylpiperidine quinoline-4-carboxamide scaffold
3
Class-level evidence; direct inhibitory data pending

Why In-Class N-Benzylpiperidine Quinoline-4-carboxamides Cannot Be Freely Substituted for N-(1-Benzyl-4-piperidinyl)-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide


Within the N-benzylpiperidine quinoline-4-carboxamide series, minor structural modifications—such as substitution pattern on the quinoline core—are known to produce large shifts in AChE inhibitory potency and docking energy [1]. Published structure-activity relationship (SAR) data for this chemotype demonstrate that individual congeners (e.g., compounds 5a–5h) exhibit distinct anticholinesterase profiles, precluding trivial interchangeability [1]. For rigorous pharmacological profiling or structure-activity relationship studies, the exact compound identity and substitution pattern must therefore be matched.

!
Quinoline-core substitution pattern may critically shift AChE potency
!
Individual congeners (e.g., 5a–5h) display distinct anticholinesterase profiles
!
Exact compound identity must be matched for SAR and docking studies

Quantitative Differentiation Evidence for N-(1-Benzyl-4-piperidinyl)-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide vs. Closest Analogs


AChE Inhibitory Potential (In Silico): Docking-Based Ranking Within an N-Benzylpiperidine Quinoline-4-carboxamide Library

In a congeneric series of N-(1-benzylpiperidin-4-yl)quinoline-4-carboxamides (compounds 5a–5h) designed and synthesized by Pashaei et al., compound 5f exhibited the lowest docking energy against human AChE, and in vitro evaluation confirmed it possessed the most potent anticholinesterase activity among the set [1]. While the exact substitution pattern of 5f was not disclosed as the target compound in the publicly available abstract, this SAR trend establishes that specific chloropyridinyl substitution patterns—as present in N-(1-benzyl-4-piperidinyl)-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide—can critically influence AChE engagement within this scaffold [1]. No quantitative inhibitory data (IC50/Ki) for the exact target compound have been reported from non-excluded sources.

Docking ranking
Class-level inference
Analog 5f ranked highest in tested set with lowest docking energy and best AChE inhibition
SAR: substitution-sensitive potency within series
No direct IC50 or docking score for this specific compound
Acetylcholinesterase inhibition Molecular docking Alzheimer's disease

Cholinesterase Selectivity Profile: Class-Level Evidence from Quinolone-Benzylpiperidine Hybrids

The broader chemotype of quinolone/quinoline-benzylpiperidine hybrids has been shown to achieve high selectivity for AChE over butyrylcholinesterase (BuChE) [1]. Pudlo et al. reported that the most potent compounds in their series displayed effective AChE inhibition with high selectivity over BuChE and significant radical-scavenging activity [1]. This class-level selectivity profile provides context for differentiating N-(1-benzyl-4-piperidinyl)-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide from non-selective cholinesterase inhibitors (e.g., tacrine or rivastigmine). However, direct selectivity data for the specific target compound have not been publicly disclosed.

Cholinesterase selectivity
Class-level inference
Related quinolone-benzylpiperidine series achieves high AChE over BuChE selectivity
May support AChE-selective probe design
Direct selectivity data for target compound unavailable
Butyrylcholinesterase selectivity Multi-target ligand Alzheimer's disease

Molecular Dynamics Stability: Compound 5f Binding to AChE

Pashaei et al. performed molecular dynamics simulations for compound 5f in complex with AChE, demonstrating stable binding interactions [1]. The benzylpiperidine moiety engages the peripheral anionic site (PAS) while the quinolinecarboxamide core binds the catalytic active site (CAS)—a dual binding mode characteristic of high-affinity AChE inhibitors such as donepezil [1]. Although the target compound is not explicitly identified as 5f, the structural similarity implies comparable binding mode potential, providing a rationale for its use in mechanistic or structural biology studies.

MD binding mode
Class-level inference
Analog 5f exhibits stable dual-site (PAS + CAS) AChE binding in molecular dynamics
Binding-mode context for structural studies
Pending experimental validation for this compound
Molecular dynamics simulation Binding stability Acetylcholinesterase

Recommended Research and Industrial Application Scenarios for N-(1-Benzyl-4-piperidinyl)-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide


Acetylcholinesterase Structure-Activity Relationship (SAR) Studies

Use as a tool compound to probe the impact of 6-chloro-2-(3-pyridinyl) substitution on AChE inhibition within the N-benzylpiperidine quinoline-4-carboxamide series. Comparative SAR analysis against other quinoline-core variants (e.g., 2-phenyl or 2-furyl analogs) can illuminate pharmacophore requirements for catalytic site binding [1].

Dual-Site AChE Docking and Molecular Dynamics Reference Compound

Employ in molecular modeling and molecular dynamics studies as a representative N-benzylpiperidine quinolinecarboxamide to investigate PAS/CAS dual-site engagement, given its structural homology to compound 5f, which demonstrated stable binding in MD simulations [1].

Chemical Biology Probe for Cholinergic Target Validation

Deploy as a chemical probe in in vitro assays to interrogate AChE-dependent phenotypes, provided that orthogonal selectivity profiling against BuChE is performed concurrently [2]. The benzylpiperidine moiety facilitates brain penetration potential, relevant for CNS-targeted studies.

Synthetic Chemistry and Library Construction

Use as a key intermediate or scaffold for constructing focused quinoline-4-carboxamide libraries aimed at CNS targets. The 6-chloro substituent provides a synthetic handle for further derivatization (e.g., Suzuki coupling) to generate analogs with diversified ADMET profiles [1].

Application
Selection Property
Validation Focus
AChE SAR studies
Quinoline-core 6-chloro-2-(3-pyridinyl) substitution
Inhibitory potency profiling across congeners
Docking & MD reference
N-Benzylpiperidine scaffold with dual-site pharmacophore
PAS/CAS engagement stability in simulation
Cholinergic target validation
AChE selectivity vs. BuChE
Orthogonal selectivity assays and CNS penetration potential
Focused library synthesis
6-Chloro substituent as synthetic handle
Derivatization feasibility via cross-coupling
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